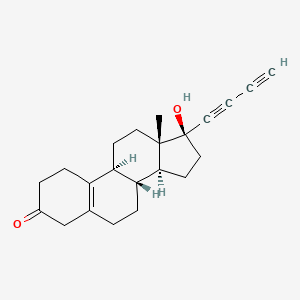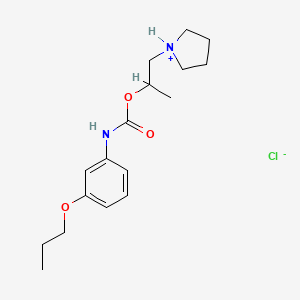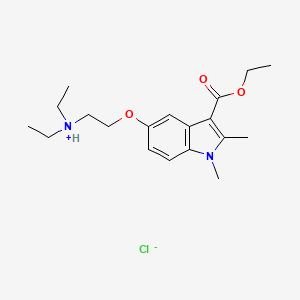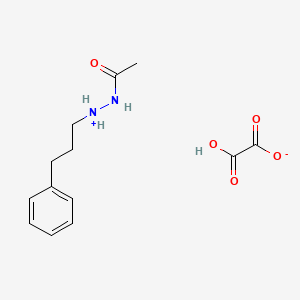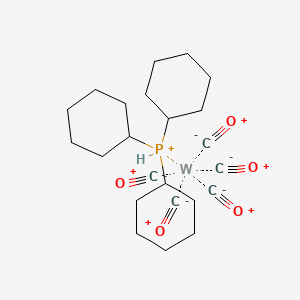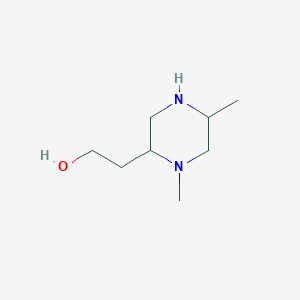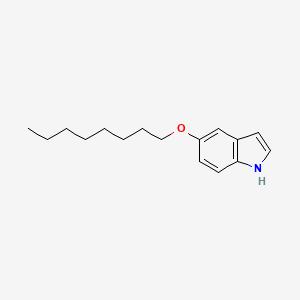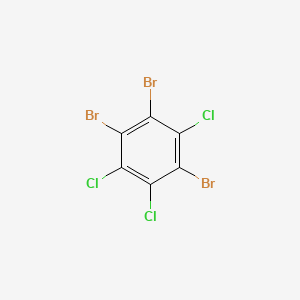
1,2,4-Tribromo-3,5,6-trichlorobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,4-Tribromo-3,5,6-trichlorobenzene is a halogenated aromatic compound with the molecular formula C6Br3Cl3 and a molecular weight of 418.13 g/mol This compound is characterized by the presence of three bromine atoms and three chlorine atoms attached to a benzene ring
Méthodes De Préparation
The synthesis of 1,2,4-Tribromo-3,5,6-trichlorobenzene can be achieved through several methods. One common synthetic route involves the bromination and chlorination of benzene derivatives. For instance, the preparation of tribromobenzene from aniline involves a two-step process: first, the bromination of aniline to form 2,4,6-tribromoaniline, followed by the conversion of 2,4,6-tribromoaniline to tribromobenzene . Industrial production methods may involve similar halogenation reactions under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
1,2,4-Tribromo-3,5,6-trichlorobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions, where the bromine or chlorine atoms can be replaced by other substituents under appropriate conditions.
Oxidation and Reduction: While specific oxidation and reduction reactions of this compound are less documented, it is likely that it can undergo such reactions similar to other halogenated benzenes.
Common Reagents and Conditions: Typical reagents for substitution reactions include halogenating agents like bromine and chlorine, while catalysts such as iron or aluminum chloride may be used to facilitate the reactions.
Applications De Recherche Scientifique
1,2,4-Tribromo-3,5,6-trichlorobenzene has several applications in scientific research:
Biology and Medicine:
Mécanisme D'action
The mechanism of action of 1,2,4-Tribromo-3,5,6-trichlorobenzene involves its interaction with molecular targets through halogen bonding and other non-covalent interactions. The strong polarization induced by the halogen atoms can facilitate the formation of stable complexes with various substrates, influencing their chemical reactivity and properties .
Comparaison Avec Des Composés Similaires
1,2,4-Tribromo-3,5,6-trichlorobenzene can be compared with other similar compounds, such as:
1,2,3-Tribromo-4,5,6-trichlorobenzene: Another halogenated benzene with a different arrangement of bromine and chlorine atoms.
1,3,5-Tribromo-2,4,6-trichlorobenzene: A compound with a symmetrical arrangement of halogen atoms, which may exhibit different physical and chemical properties.
1,2,4-Trichlorobenzene: A related compound with only chlorine atoms, used in various industrial applications.
Propriétés
Numéro CAS |
13075-01-9 |
|---|---|
Formule moléculaire |
C6Br3Cl3 |
Poids moléculaire |
418.1 g/mol |
Nom IUPAC |
1,2,4-tribromo-3,5,6-trichlorobenzene |
InChI |
InChI=1S/C6Br3Cl3/c7-1-2(8)5(11)6(12)3(9)4(1)10 |
Clé InChI |
XAIKFWSNTFEXDC-UHFFFAOYSA-N |
SMILES canonique |
C1(=C(C(=C(C(=C1Br)Cl)Br)Br)Cl)Cl |
Pression de vapeur |
0.000034 [mmHg] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-[2-chloroethyl(ethyl)amino]anilino]-2,4-dinitrobenzamide](/img/structure/B13736136.png)
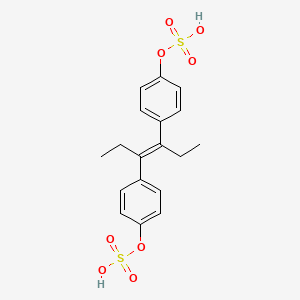
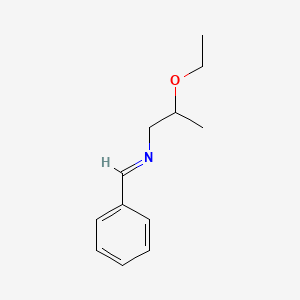

![(4-nitrophenyl) N-[4-(cyclohexylsulfamoyl)phenyl]carbamate](/img/structure/B13736160.png)
